4-Phenylpent-1-en-3-ol
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Overview
Description
4-Phenylpent-1-en-3-ol is an organic compound with the molecular formula C11H14O It is a member of the vinyl/allyl alcohol class and is characterized by the presence of a phenyl group attached to a pentenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylpent-1-en-3-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with acetaldehyde in the presence of a base, followed by hydrogenation. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 3-penten-2-one to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for hydroxyl group substitution.
Major Products Formed:
Oxidation: 4-Phenylpent-1-en-3-one or 4-Phenylpent-1-en-3-al.
Reduction: 4-Phenylpentan-3-ol.
Substitution: 4-Phenylpent-1-en-3-chloride.
Scientific Research Applications
4-Phenylpent-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-Phenylpent-1-en-3-ol involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction mechanisms that lead to physiological responses such as anti-inflammatory effects .
Comparison with Similar Compounds
Pent-1-en-3-ol: Similar structure but lacks the phenyl group.
Oct-1-en-3-ol: Longer carbon chain with similar functional groups.
4-Phenylbut-1-en-3-ol: Shorter carbon chain but similar phenyl and hydroxyl groups.
Uniqueness: 4-Phenylpent-1-en-3-ol is unique due to the presence of both a phenyl group and an unsaturated alcohol moiety, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
36004-05-4 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C11H14O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3 |
InChI Key |
AWMOUJIWJFZMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C=C)O |
Origin of Product |
United States |
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